molecular formula C34H34MgN4O4+2 B12409863 Mg(II) protoporphyrin IX

Mg(II) protoporphyrin IX

Cat. No.: B12409863
M. Wt: 587.0 g/mol
InChI Key: REJJDEGSUOCEEW-KOGNBAONSA-N
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Description

Overview of Tetrapyrrole Biosynthesis Pathways

The journey to complex tetrapyrroles like heme and chlorophyll (B73375) begins with the synthesis of a common precursor molecule. researchgate.netbioone.org This initial phase of the pathway sets the stage for the diversification into various essential biomolecules.

The universal precursor for all tetrapyrroles is 5-aminolevulinic acid (ALA). researchgate.netfrontiersin.org Organisms utilize two primary routes to synthesize ALA. The C5 pathway, found in plants, most bacteria, and archaea, derives ALA from glutamate (B1630785). researchgate.netmdpi.com In contrast, the C4 or Shemin pathway, active in alphaproteobacteria, mammals, and birds, forms ALA through the condensation of glycine (B1666218) and succinyl-CoA. researchgate.netnih.gov

Following its synthesis, eight molecules of ALA are condensed to form uroporphyrinogen III, a key intermediate and the first macrocyclic tetrapyrrole. researchgate.netresearchgate.net From uroporphyrinogen III, the pathway continues through a series of shared enzymatic steps to produce protoporphyrin IX. researchgate.nettriyambak.org This molecule represents a major branch point in the pathway. triyambak.orgoup.com

At the level of protoporphyrin IX, the tetrapyrrole biosynthesis pathway splits into two main branches: the iron (Fe) branch leading to heme and the magnesium (Mg) branch leading to chlorophylls (B1240455). oup.comnih.govresearchgate.net The insertion of a metal ion into the center of the protoporphyrin IX ring is the committed step for each branch. wikipedia.org

The enzyme ferrochelatase catalyzes the insertion of a ferrous iron (Fe²⁺) ion into protoporphyrin IX to form heme. oup.comnih.gov Heme serves as a prosthetic group in various proteins, including hemoglobin and cytochromes, which are essential for oxygen transport and cellular respiration. plos.org

Conversely, the insertion of a magnesium (Mg²⁺) ion into protoporphyrin IX, a reaction catalyzed by the enzyme magnesium chelatase, directs the molecule into the chlorophyll biosynthetic pathway. researchgate.nettriyambak.orgnih.gov This step marks the beginning of the "Mg-branch" of tetrapyrrole synthesis. researchgate.netmdpi.com

EnzymeSubstrateProductMetal IonPathway
FerrochelataseProtoporphyrin IXHemeFe²⁺Heme Synthesis
Magnesium ChelataseProtoporphyrin IXMg(II) protoporphyrin IXMg²⁺Chlorophyll Synthesis

Significance of this compound as a Key Intermediate

This compound is more than just a simple intermediate; it is a critical juncture in the metabolic flow of tetrapyrroles, particularly in organisms that perform photosynthesis. nih.gov Its formation is a tightly regulated process, ensuring the proper allocation of protoporphyrin IX between the competing demands for heme and chlorophyll. nih.gov

Following its formation, this compound undergoes a series of enzymatic modifications. The next step is the addition of a methyl group, catalyzed by the enzyme S-adenosyl-L-methionine:magnesium protoporphyrin IX O-methyltransferase (Mg-protoporphyrin IX methyltransferase). wikipedia.orgfrontiersin.org This reaction yields Mg-protoporphyrin IX 13-methyl ester. wikipedia.org Subsequent enzymatic steps, including the formation of a fifth isocyclic ring, ultimately lead to the production of chlorophyll a, the primary photosynthetic pigment. mdpi.comnih.gov

In photosynthetic organisms such as plants, algae, and cyanobacteria, the synthesis of this compound is fundamental for life. nih.govplos.org Chlorophylls, the end products of this branch of the pathway, are essential for capturing light energy and converting it into chemical energy through photosynthesis. plos.orgmdpi.com

Beyond its role as a biosynthetic precursor, this compound is also implicated as a signaling molecule. medchemexpress.comtargetmol.com It is believed to be involved in plastid-to-nucleus communication, where it can act as a negative effector of nuclear photosynthetic gene expression. medchemexpress.comtargetmol.comasm.org This regulatory feedback loop helps to coordinate the expression of genes in the nucleus with the metabolic state of the chloroplasts. asm.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H34MgN4O4+2

Molecular Weight

587.0 g/mol

IUPAC Name

magnesium;3-[18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diium-22,24-diid-2-yl]propanoate;hydron

InChI

InChI=1S/C34H34N4O4.Mg/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/b25-13?,26-13-,27-14-,28-15-,29-14?,30-15?,31-16?,32-16-;

InChI Key

REJJDEGSUOCEEW-KOGNBAONSA-N

Isomeric SMILES

[H+].[H+].CC\1=C(C\2=[NH+]/C1=C\C3=C(C(=C([N-]3)/C=C\4/C(=C(C(=[NH+]4)/C=C\5/C(=C(/C(=C2)/[N-]5)CCC(=O)[O-])C)C=C)C)C=C)C)CCC(=O)[O-].[Mg+2]

Canonical SMILES

[H+].[H+].CC1=C(C2=[NH+]C1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=[NH+]4)C=C5C(=C(C(=C2)[N-]5)CCC(=O)[O-])C)C=C)C)C=C)C)CCC(=O)[O-].[Mg+2]

Origin of Product

United States

Biosynthesis of Mg Ii Protoporphyrin Ix

Initial Steps of Tetrapyrrole Formation Leading to Protoporphyrin IX

The pathway to protoporphyrin IX is a conserved series of enzymatic reactions that builds the complex macrocycle from simple precursors. wikipedia.org This pathway is shared with the synthesis of other vital molecules like heme. portlandpress.comnih.gov

The universal precursor for all tetrapyrroles is 5-aminolevulinic acid (ALA). nih.gov Organisms utilize one of two distinct biosynthetic pathways to produce ALA: the C4 pathway or the C5 pathway. nih.govnih.gov

C4 Pathway (Shemin Pathway): Found in animals, fungi, and some bacteria, this pathway involves a single enzymatic step. researchgate.netresearchgate.net The enzyme 5-aminolevulinic acid synthase (ALAS) catalyzes the condensation of glycine (B1666218) and succinyl-CoA, with pyridoxal (B1214274) 5'-phosphate (PLP) serving as a cofactor, to form ALA. nih.govnih.gov

C5 Pathway: This pathway is prevalent in most bacteria, archaea, and plants. It begins with glutamic acid (glutamate) and involves three enzymatic steps. nih.govnih.gov First, glutamyl-tRNA synthetase attaches glutamate (B1630785) to a transfer RNA (tRNA). Next, glutamyl-tRNA reductase reduces the activated glutamate to glutamate-1-semialdehyde (B1620169). Finally, glutamate-1-semialdehyde aminotransferase converts this intermediate into ALA. nih.gov

Table 1: Comparison of ALA Synthesis Pathways
FeatureC4 Pathway (Shemin Pathway)C5 Pathway
Starting SubstratesGlycine and Succinyl-CoAGlutamic acid (Glutamate)
Key Enzyme(s)5-Aminolevulinic Acid Synthase (ALAS)Glutamyl-tRNA synthetase, Glutamyl-tRNA reductase, Glutamate-1-semialdehyde aminotransferase
Organism DistributionAnimals, fungi, some bacteria (α-proteobacteria)Most bacteria, archaea, plants

The synthesis of the porphyrin macrocycle begins with the condensation of two ALA molecules. This multi-step process is catalyzed by a series of specific enzymes. nih.gov

Porphobilinogen (B132115) (PBG) Synthesis: The enzyme ALA dehydratase combines two molecules of ALA to form the monopyrrole, porphobilinogen (PBG). nih.govfrontierspecialtychemicals.com

Hydroxymethylbilane (B3061235) Formation: Four molecules of PBG are then polymerized head-to-tail by the enzyme hydroxymethylbilane synthase (also known as porphobilinogen deaminase) to create a linear tetrapyrrole called hydroxymethylbilane. nih.govfrontierspecialtychemicals.com

Uroporphyrinogen III Synthesis: Uroporphyrinogen III synthase catalyzes the cyclization of hydroxymethylbilane, inverting one of the pyrrole (B145914) rings to form the asymmetric uroporphyrinogen III isomer, which is the precursor for heme and chlorophyll (B73375). nih.gov

Coproporphyrinogen III Formation: The enzyme uroporphyrinogen decarboxylase removes the four carboxyl groups from the acetic acid side chains of uroporphyrinogen III, converting them to methyl groups to yield coproporphyrinogen III. nih.govfrontierspecialtychemicals.com

Protoporphyrinogen (B1215707) IX Synthesis: In the penultimate step of forming the direct precursor, coproporphyrinogen III oxidase modifies two of the four propionic acid side chains into vinyl groups, resulting in the formation of protoporphyrinogen IX. frontierspecialtychemicals.comyoutube.com

The final step in the formation of the porphyrin ring is an oxidation reaction. wikipedia.org The enzyme protoporphyrinogen oxidase (PPO or PPOX) catalyzes the six-electron oxidation of the colorless protoporphyrinogen IX. wikipedia.orgresearchgate.netmdpi.com This reaction removes six hydrogen atoms, creating a conjugated system of double bonds and forming the intensely colored, aromatic protoporphyrin IX molecule. wikipedia.orgresearchgate.net This enzyme is a flavoprotein that uses molecular oxygen as the electron acceptor. wikipedia.orgnih.gov

Magnesium Insertion into Protoporphyrin IX: The Mg-Chelatase Step

The insertion of a magnesium ion (Mg²⁺) into the center of the protoporphyrin IX macrocycle is the defining step in the chlorophyll biosynthetic pathway. portlandpress.comnih.gov This reaction is catalyzed by the Mg-chelatase enzyme complex and is a major regulatory point, diverting protoporphyrin IX away from the heme synthesis pathway. frontiersin.orgnih.gov

In all photosynthetic organisms studied, Mg-chelatase is a complex enzyme composed of three distinct protein subunits, designated CHLI, CHLD, and CHLH in plants (or BchI, BchD, and BchH in bacteriochlorophyll-producing organisms). portlandpress.comfrontiersin.orgnih.govmdpi.com

CHLI (or BchI): This subunit is a member of the AAA+ (ATPases Associated with various cellular Activities) superfamily. frontiersin.orgnih.gov It is responsible for binding and hydrolyzing ATP, which provides the energy for the reaction. frontiersin.orgovid.com

CHLD (or BchD): The CHLD subunit also contains an AAA+ domain. frontiersin.org It forms a complex with the CHLI subunit and acts as a link to the CHLH subunit, effectively connecting the motor component (ATPase) to the catalytic component. whiterose.ac.uknih.gov

CHLH (or BchH): This is the largest of the three subunits and serves as the catalytic component. frontiersin.org It contains the binding site for the protoporphyrin IX substrate and is the location where the actual insertion of the magnesium ion occurs. frontiersin.orgwhiterose.ac.uk

Table 2: Subunits of the Mg-Chelatase Enzyme Complex
Subunit (Plant/Bacterium)Approximate Molecular WeightPrimary Function
CHLI / BchI~36-46 kDaAAA+ ATPase; binds and hydrolyzes ATP to power the reaction. frontiersin.orgnih.govfrontiersin.org
CHLD / BchD~60-87 kDaAAA+ protein; forms a motor complex with CHLI and links to CHLH. frontiersin.orgwhiterose.ac.uk
CHLH / BchH~120-155 kDaCatalytic subunit; binds protoporphyrin IX and facilitates Mg²⁺ insertion. frontiersin.orgwhiterose.ac.uk

The insertion of magnesium into protoporphyrin IX is an energy-intensive process that is entirely dependent on the hydrolysis of ATP. nih.gov The reaction proceeds in at least two distinct stages: an activation step and a chelation step. portlandpress.comnih.govnih.gov

Activation Step: The process begins with an ATP-dependent activation of the enzyme complex. nih.govnih.gov In this stage, the CHLI and CHLD subunits assemble into a two-tiered hexameric ring structure, which functions as the motor unit of the enzyme. frontiersin.orgnih.gov This assembly is fueled by ATP binding. nih.gov

Chelation Step: The CHLH subunit, which has bound the protoporphyrin IX substrate, then docks onto the activated CHLI-CHLD motor complex. frontiersin.org The energy released from ATP hydrolysis by the CHLI subunits drives a conformational change in the CHLH subunit, facilitating the insertion of a Mg²⁺ ion into the porphyrin ring to produce Mg(II) protoporphyrin IX. nih.govovid.com

Subsequent Enzymatic Transformations of this compound

Following its synthesis, this compound undergoes a series of critical enzymatic transformations that are central to the biosynthesis of chlorophylls (B1240455). These reactions involve a methylation step followed by a complex cyclization process, ultimately leading to the formation of protochlorophyllide (B1199321), the immediate precursor to chlorophyllide.

Methylation by Mg-Protoporphyrin IX Methyltransferase (ChlM)

The second committed step in the chlorophyll biosynthesis pathway is the methylation of Mg-protoporphyrin IX. nih.gov This reaction is catalyzed by the enzyme Mg-protoporphyrin IX O-methyltransferase, commonly known as ChlM (EC 2.1.1.11). nih.govwikipedia.org ChlM facilitates the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the C13 propionate (B1217596) side chain of Mg-protoporphyrin IX. nih.govfrontiersin.org This enzymatic action results in the formation of Mg-protoporphyrin IX monomethyl ester (MgPME) and S-adenosyl-L-homocysteine (SAH). frontiersin.orgnih.gov

The ChlM enzyme has been identified and studied in a variety of photosynthetic organisms, from cyanobacteria to higher plants. frontiersin.orgnih.gov Structural and kinetic studies of ChlM from Synechocystis sp. PCC 6803 have provided significant insights into its catalytic mechanism. nih.govnih.gov The reaction is understood to proceed via a ternary complex, and kinetic analyses suggest a random sequential mechanism where either SAM or Mg-protoporphyrin IX can bind to the enzyme first. nih.govnih.gov Key amino acid residues, such as Tyr-28 and His-139 in the Synechocystis enzyme, have been identified as crucial for the methyl transfer reaction. nih.gov

Enzymatic Reaction Catalyzed by ChlM
SubstrateEnzymeCofactor/Methyl DonorProductByproduct
Mg-protoporphyrin IXMg-protoporphyrin IX O-methyltransferase (ChlM)S-adenosyl-L-methionine (SAM)Mg-protoporphyrin IX monomethyl ester (MgPME)S-adenosyl-L-homocysteine (SAH)

Cyclization of Mg-Protoporphyrin IX Monomethyl Ester to Protochlorophyllide

The formation of the characteristic fifth isocyclic ring (E ring) of chlorophylls is a pivotal and complex step in the biosynthetic pathway. whiterose.ac.ukresearchgate.net This reaction, known as oxidative cyclization, converts Mg-protoporphyrin IX monomethyl ester (MgPME) into protochlorophyllide. researchgate.netportlandpress.com The formation of this ring is responsible for the shift in the molecule's absorption spectrum, giving chlorophylls their characteristic green color. researchgate.net This transformation is catalyzed by a class of enzymes known as MgPME cyclases. Two distinct, mechanistically different types of MgPME cyclases have been identified in nature: an aerobic cyclase and an anaerobic cyclase. whiterose.ac.ukresearchgate.net

The aerobic, or oxygen-dependent, cyclase is found in oxygenic phototrophs such as plants, algae, and cyanobacteria, as well as in some purple bacteria. nih.govpnas.org This enzyme utilizes molecular oxygen (O₂) to catalyze the formation of the isocyclic ring. whiterose.ac.ukpnas.org The catalytic subunit of the aerobic cyclase is designated as AcsF (aerobic cyclization system Fe-containing subunit). whiterose.ac.ukpnas.org

Research on AcsF from Rubrivivax gelatinosus has shown that it is a non-heme di-iron monooxygenase. nih.gov The reaction mechanism is a six-electron oxidation that is proposed to proceed through the formation of hydroxylated and keto intermediates. nih.govnih.gov Specifically, the process involves the hydroxylation of the C13¹ methylene (B1212753) group of the propionate side chain to form 13¹-hydroxy-MgPME, followed by oxidation to 13¹-keto-MgPME, and finally, the cyclization to form the E ring of protochlorophyllide. nih.gov

The aerobic cyclase requires electrons, which can be supplied by reduced ferredoxin (Fd). nih.govnih.gov This links the cyclase activity to the photosynthetic electron transport chain, where ferredoxin is reduced by Photosystem I. nih.gov In vitro reconstitution of the cyclase activity has been achieved using a system consisting of NADPH, ferredoxin, and ferredoxin:NADP⁺ reductase (FNR) to provide the necessary reducing power to the AcsF enzyme. nih.gov In some organisms, AcsF requires additional protein subunits for its activity, such as Ycf54 in cyanobacteria and plants, and BciE in alphaproteobacteria. pnas.orgpnas.org

Kinetic Parameters of AcsF from Rubrivivax gelatinosus
ParameterValue
Turnover number (kcat)0.9 min-1
Michaelis-Menten constant (KM) for MgPME7.0 µM
Dissociation constant (Kd) for MgPME0.16 µM

Data from kinetic analyses of the purified single-subunit O₂-dependent cyclase AcsF. nih.gov

In anoxygenic phototrophic bacteria, which thrive in environments lacking oxygen, a different enzyme, the anaerobic cyclase (BchE), catalyzes the formation of the isocyclic ring. researchgate.netportlandpress.com Unlike AcsF, BchE is an oxygen-sensitive enzyme that utilizes an oxygen atom derived from water, not molecular oxygen. researchgate.netpnas.org

The anaerobic cyclase is a complex enzyme that belongs to the radical S-adenosylmethionine (SAM) superfamily. researchgate.netportlandpress.com Studies on BchE from Rhodobacter capsulatus have indicated that it is a cobalamin (vitamin B₁₂)-dependent enzyme containing a [4Fe-4S] cluster. researchgate.netportlandpress.com The proposed mechanism involves a series of radical-based reactions initiated by the reductive cleavage of SAM. researchgate.netportlandpress.com This sophisticated catalytic process facilitates the six-electron oxidative cyclization of MgPME to yield protochlorophyllide. portlandpress.comresearchgate.net

Regulation of Mg Ii Protoporphyrin Ix Metabolism

Transcriptional and Post-Translational Control of Biosynthesis Enzymes

The synthesis of Mg(II) protoporphyrin IX is governed by a suite of enzymes whose expression and activity are meticulously regulated.

The gene HEMA, which encodes glutamyl-tRNA reductase (GluTR), represents a critical control point in the tetrapyrrole biosynthetic pathway. nih.gov GluTR catalyzes the formation of 5-aminolevulinic acid (ALA), the first committed precursor for all tetrapyrroles, including chlorophylls (B1240455) and heme. nih.govnih.gov The expression of HEMA is subject to regulation by both light and tetrapyrrole molecules themselves. nih.govresearchgate.net

In the unicellular green alga Chlamydomonas reinhardtii, HEMA mRNA accumulation is induced by light. nih.govresearchgate.net Furthermore, treating dark-adapted cells with this compound or hemin can also induce HEMA mRNA accumulation, suggesting a feedback mechanism where these end-products can signal to the nucleus to modulate the expression of key biosynthetic genes. nih.govasm.org The specificity of this induction is highlighted by the fact that protoporphyrin IX, the precursor to both heme and this compound, does not elicit the same response. nih.gov

GeneOrganismRegulatory Factor(s)Effect on Expression
HEMA Chlamydomonas reinhardtiiLight, this compound, HeminInduction of mRNA accumulation nih.govresearchgate.net
HEMA1 Arabidopsis thalianaLightUpregulation nih.gov
HEMA1 (antisense) Arabidopsis thalianaConstitutive promoterDecreased chlorophyll (B73375), heme, and ALA levels nih.govnih.govoup.com

Post-translational modifications, particularly redox regulation, play a crucial role in fine-tuning the activity of enzymes in the this compound pathway. Several enzymes are regulated by the redox state of the cell, often mediated by thioredoxins (TRXs) and NADPH-dependent thioredoxin reductase C (NTRC). oup.com

Enzyme/SubunitRegulatory Molecule(s)Effect on ActivityOrganism
Mg protoporphyrin IX methyltransferase (ChlM) NADPH-dependent thioredoxin reductase C (NTRC)Activation and stabilization oup.comArabidopsis thaliana
Mg-chelatase subunit I (CHLI) Thioredoxin-F (TRX-F), Thioredoxin-M (TRX-M)Activation of ATPase activity nih.govnih.govoup.comPisum sativum (Pea)

Plastid-to-Nucleus Retrograde Signaling Involving this compound

Plastids communicate their developmental and physiological state to the nucleus through a process known as retrograde signaling. nih.govnih.gov this compound has been identified as a key signaling molecule in this communication pathway. nih.govmdpi.comnih.gov

This compound is synthesized exclusively within the chloroplast and has been implicated in the retrograde control of nuclear gene expression. nih.govnih.gov It is proposed to act as a plastid-derived signal that informs the nucleus about the status of the chloroplast, particularly in response to environmental stresses or developmental cues. nih.govnih.gov The accumulation of this compound in chloroplasts under certain stress conditions is thought to trigger a signaling cascade that ultimately modulates the expression of nuclear genes. nih.gov While some studies have provided evidence for its role as a negative regulator of nuclear photosynthetic gene expression, there is also conflicting evidence, suggesting the signaling pathway may be more complex. nih.govpnas.orgnih.govtargetmol.com For instance, some research indicates that an increase in endogenous this compound levels can lead to the induction, rather than repression, of nuclear-encoded photosynthetic genes. pnas.org

The accumulation of this compound has been shown to influence the expression of a variety of nuclear genes, particularly those encoding proteins related to photosynthesis. nih.govmdpi.com In Chlamydomonas reinhardtii, the addition of this compound to cultures led to transient changes in the expression of almost 1,000 genes. nih.gov These affected genes included those encoding stress-response proteins, proteins involved in protein folding and degradation, and enzymes of the tricarboxylic acid cycle, but only a few genes for photosynthetic proteins. nih.gov

In higher plants like Arabidopsis, this compound has been shown to repress the expression of LHCB genes, which encode the light-harvesting chlorophyll a/b-binding proteins. mdpi.com This repression is considered a mechanism to coordinate the expression of nuclear-encoded photosynthetic genes with the state of chloroplast development. nih.gov A knockout mutant of the CHLM gene in Arabidopsis, which leads to the accumulation of this compound, provided further evidence for its role as a negative effector of nuclear photosynthetic gene expression. nih.gov Other nuclear genes reported to be regulated by this compound include GUN4, CBP, HY5, APRR5, ZTL, GLK1, GLK2, and RBCS. mdpi.com

Affected Nuclear Gene(s)OrganismEffect of this compound
Photosynthesis-related genes (e.g., LHCB) Arabidopsis thalianaRepression mdpi.comnih.gov
Stress-response, protein folding, TCA cycle genes Chlamydomonas reinhardtiiTransient changes in expression nih.gov
GUN4, CBP, HY5, APRR5, ZTL, GLK1, GLK2, RBCS Arabidopsis thalianaRegulation mdpi.com
HEMA, HSP70A Chlamydomonas reinhardtiiTranscriptional activation nih.gov

Interactions with Regulatory Proteins

The Mg-chelatase complex is a prime example of such interactions. Its activity is positively regulated by the protein GENOMES UNCOUPLED 4 (GUN4) . nih.govnih.gov GUN4 binds to both protoporphyrin IX and this compound and stimulates the chelation reaction by interacting with the catalytic CHLH subunit. nih.govnih.gov This interaction is thought to be a key part of a post-translational feedback mechanism that controls ALA synthesis in response to the activity of the Mg branch of tetrapyrrole biosynthesis. oup.com

Furthermore, there is evidence of protein-protein interactions between different enzymes within the pathway. For instance, the CHLH subunit of Mg-chelatase has been shown to interact with Mg protoporphyrin IX methyltransferase (ChlM) in tobacco. frontiersin.orgmdpi.com This interaction is believed to facilitate substrate channeling, where the product of the Mg-chelatase reaction, this compound, is directly passed to the next enzyme, ChlM. oup.com In a chlm mutant of Arabidopsis, an upregulation of the CHLH subunit at the post-transcriptional level was observed, suggesting a potential regulatory role for CHLH when the pathway is disrupted. nih.gov There is also a suggestion that the CHLH subunit may interact with the transcription factor WRKY40 in the cytosol, thereby influencing the expression of WRKY40-targeted nuclear genes. mdpi.com

Interacting ProteinsFunction/Significance of Interaction
Mg-chelatase (CHLH subunit) and GUN4 Positive regulation of Mg-chelatase activity; involvement in retrograde signaling. nih.govnih.govnih.gov
Mg-chelatase (CHLH subunit) and ChlM Potential substrate channeling between enzymes. frontiersin.orgoup.commdpi.com
CHLH subunit and WRKY40 Potential impact on the expression of WRKY40-targeted nuclear genes. mdpi.com

GENOMES UNCOUPLED (GUN) Proteins and Mg-Chelatase Modulation (e.g., GUN4)

The GENOMES UNCOUPLED (GUN) proteins are central to the regulation of chlorophyll synthesis and play a role in plastid-to-nucleus retrograde signaling. nih.govnih.gov Among these, GUN4 is a key positive regulator of Mg-chelatase. oup.comnih.gov

Mechanism of GUN4 Action:

GUN4 enhances the activity of Mg-chelatase, which is a complex enzyme composed of three subunits: CHLH (also known as GUN5), CHLD, and CHLI. nih.govpnas.orgnih.gov The CHLH subunit is responsible for binding the protoporphyrin IX substrate. pnas.org GUN4 stimulates Mg-chelatase activity through a mechanism that involves direct interaction with the CHLH subunit. nih.govresearchgate.net

A crucial aspect of GUN4's function is its ability to bind both the substrate (protoporphyrin IX) and the product (Mg-protoporphyrin IX) of the Mg-chelatase reaction. nih.govpnas.orgfrontiersin.org Porphyrin binding by GUN4 is thought to promote a more stable association of GUN4 with chloroplast membranes, which is the site of Mg-chelatase activity. pnas.orgosti.gov This interaction is believed to facilitate the delivery of protoporphyrin IX to the active site of Mg-chelatase and may also assist in the release of the product, Mg-protoporphyrin IX. pnas.orgnih.gov

Furthermore, GUN4 is implicated in protecting the Mg-chelatase enzyme from photooxidative damage. pnas.org The binding of protoporphyrin IX to GUN4 can lead to the generation of singlet oxygen in the light, which can be a damaging reactive oxygen species. nih.gov However, the formation of a functional GUN4-protoporphyrin IX-CHLH complex reduces the rate of singlet oxygen generation. nih.gov This suggests a protective role for GUN4 in the light.

The regulatory function of GUN4 is also subject to post-translational modifications. For instance, in Arabidopsis thaliana, GUN4 can be phosphorylated, and this phosphorylation status can influence its ability to stimulate Mg-chelatase activity. oup.comnih.gov

Regulatory ProteinInteracting Partner(s)Function in this compound Metabolism
GUN4 Mg-chelatase (CHLH subunit), Protoporphyrin IX, Mg-protoporphyrin IXStimulates Mg-chelatase activity, facilitates substrate delivery and product release, protects the enzyme from photooxidative damage. nih.govnih.govresearchgate.netpnas.orgnih.gov

GUN4 and Retrograde Signaling:

Beyond its direct role in chlorophyll synthesis, GUN4 is a component of the plastid retrograde signaling pathway that communicates the developmental and metabolic state of the chloroplast to the nucleus, thereby influencing the expression of nuclear genes encoding photosynthetic proteins. nih.govnih.govnih.gov The accumulation of Mg-protoporphyrin IX is a key signal in this pathway, and GUN4, by modulating the levels of this intermediate, plays a crucial role in this communication process. nih.govnih.gov

Other Regulatory Factors (e.g., BCM1, Thioredoxins)

In addition to the GUN proteins, other factors contribute to the fine-tuning of this compound metabolism.

BALANCE OF CHLOROPHYLL METABOLISM 1 (BCM1):

BCM1 is a scaffold protein that plays a crucial role in maintaining chlorophyll homeostasis by coordinating chlorophyll synthesis and breakdown. nih.govhku.hknih.gov During early leaf development, BCM1 interacts with GUN4 to stimulate Mg-chelatase activity, thereby enhancing the synthesis of Mg-protoporphyrin IX and subsequent chlorophyll production. nih.govresearchgate.net This interaction is part of a larger regulatory module that ensures the rate of chlorophyll synthesis is appropriately balanced with the rate of its degradation. nih.govhku.hk

Regulatory ProteinInteracting Partner(s)Function in this compound Metabolism
BCM1 GUN4, Mg-dechelataseStimulates Mg-chelatase activity via interaction with GUN4. nih.govresearchgate.net

Thioredoxins:

Thioredoxins are small, ubiquitous proteins that act as redox regulators by mediating the reduction of disulfide bonds in target proteins. oup.com In the context of this compound metabolism, chloroplast thioredoxins (TRXs) have been shown to regulate the activity of Mg-chelatase. oup.comnih.gov

The regulation of Mg-chelatase by thioredoxins links the chlorophyll biosynthetic pathway to the redox state of the chloroplast, which is influenced by light-dependent photosynthetic electron transport. oup.com This provides a mechanism to couple the rate of chlorophyll synthesis with the photosynthetic activity of the cell.

Regulatory FactorTargetMechanism of Action
Thioredoxins (e.g., TRX-F, TRX-M) Mg-chelatase (CHLI subunit)Redox regulation; maintains the CHLI subunit in a reduced, active state, thereby stimulating ATPase and overall Mg-chelatase activity. oup.comnih.gov

Photochemistry and Photophysical Processes of Mg Ii Protoporphyrin Ix

Photodegradation Mechanisms and Photoproduct Formation

Photo-oxidation Pathways

The photo-oxidation of Mg(II) protoporphyrin IX, a key intermediate in the biosynthesis of chlorophyll (B73375), is a complex process initiated by the absorption of light. nih.govresearchgate.net While it can exhibit photoprotective and antioxidant properties, under aerobic conditions and upon photoirradiation, it undergoes oxidation. nih.govresearchgate.net The pathways of this photo-oxidation involve the formation of highly reactive intermediates, including radical species.

Research on Mg-substituted horseradish peroxidase has shown that upon photoirradiation in the presence of oxygen, the this compound prosthetic group is oxidized. nih.gov This process leads to the formation of a mixture of its π-cation radical and another oxidized product. nih.gov The generation of hydroxyl radicals during this aerobic irradiation has been confirmed through spin-trapping methods. nih.gov

Under anaerobic conditions, in the presence of a suitable electron acceptor, the photo-oxidation of the porphyrin results solely in the formation of its π-cation radical. nih.gov This indicates that oxygen plays a crucial role in the subsequent steps of the degradation pathway. The rate of hydroxyl radical formation has been observed to be linearly dependent on the concentration of the Mg-porphyrin complex. nih.gov It has been noted that the photo-oxidation of this compound is slow and yields non-specific products when it is free in solution or situated in the heme crevice of apomyoglobin, suggesting that the protein environment significantly influences the reaction. nih.gov

The photosensitizing efficiency of metalloporphyrins, which leads to their photo-oxidation, is related to the nature of the central metal ion. For the photocatalytic degradation of 4-nitrophenol, the efficiency follows the sequence: Ni = Cu < Pb < Zn < Cd < Mg = Pd, highlighting the high photoactivity of the magnesium complex.

Table 1: Reactive Species and Intermediates in the Photo-oxidation of this compound

Species/IntermediateRole in Photo-oxidationMethod of Detection/Confirmation
This compound π-cation radicalInitial oxidized species formed upon photoirradiation.ESR spectroscopy
Hydroxyl radical (•OH)A reactive oxygen species generated during aerobic photoirradiation that contributes to the oxidation process.Spin-trapping method
Oxidized product with λmax at 448 nmAn early intermediate in the aerobic photo-oxidation pathway.UV-Vis absorption spectroscopy
Oxidized product with λmax at 489 nmA subsequent product formed from the 448 nm intermediate in a dark reaction.UV-Vis absorption spectroscopy

Spectroscopic and Structural Characterization of Mg Ii Protoporphyrin Ix and Its Associated Complexes

Spectroscopic Techniques for Characterization and Analysis

The elucidation of the structure, electronic properties, and environment of Mg(II) protoporphyrin IX relies on a suite of spectroscopic techniques. These methods provide detailed insights into the molecule's behavior both in solution and within complex biological matrices.

UV-Visible absorption spectroscopy is a fundamental technique for characterizing porphyrins, including this compound. The electronic spectrum is dominated by π-π* transitions within the highly conjugated tetrapyrrole macrocycle. wikipedia.org The spectra of porphyrins are distinguished by two main features: an extremely intense band in the near-UV region, known as the Soret or B band, and several weaker bands in the visible region, referred to as Q bands. jhuapl.edu

For metalloporphyrins like this compound, the spectrum is simplified compared to the free-base protoporphyrin IX. jhuapl.edu The incorporation of the Mg(II) ion increases the symmetry of the porphyrin ring, leading to a reduction in the number of Q bands, typically to two. jhuapl.edu The Soret band for this compound is observed around 420 nm in ether. researchgate.net The Q bands appear at longer wavelengths, typically in the 500-600 nm range. jhuapl.eduresearchgate.net

The precise positions and intensities of these bands are sensitive to the local environment, including the solvent, pH, and aggregation state of the molecule. nih.govresearchgate.net For instance, the aggregation of porphyrins in aqueous solutions can lead to a broadening or splitting of the Soret band. nih.govnih.gov In monomeric form, protoporphyrin IX exhibits a sharp Soret band, whereas H-aggregates are characterized by a broad Soret band with distinct shoulders. nih.gov

Table 1: Typical UV-Visible Absorption Maxima for this compound and Related Compounds.
CompoundSolventSoret Band (nm)Q Bands (nm)Reference
Mg-protoporphyrin IXEther~420Not specified researchgate.net
Protoporphyrin IX (monomer)100 mM HCl409Not specified nih.gov
Protoporphyrin IXToluene, Ethanol, etc.~406~505, 540, 575, 630 nih.gov
Protoporphyrin IX (aqueous aggregate)Water, PBSSplit/Broadened~641 (QI) nih.gov

This compound is a fluorescent molecule, a property that is widely used for its detection and quantification. nih.govmedchemexpress.com Upon excitation with light of an appropriate wavelength (typically corresponding to an absorption band), the molecule is promoted to an excited electronic state, from which it can relax by emitting a photon (fluorescence).

The fluorescence emission spectrum of Mg-protoporphyrin has been observed to have a maximum between 589 and 595 nm when excited at 420 nm in ether. researchgate.netnih.gov Like its absorption spectrum, the fluorescence properties of this compound are highly dependent on its environment. Factors such as solvent polarity, pH, and aggregation can significantly alter the fluorescence intensity and the position of the emission maxima. nih.govnih.gov Aggregation, in particular, often leads to fluorescence quenching, resulting in a lower quantum yield. nih.gov The quantum yield (Φ), which is the ratio of emitted photons to absorbed photons, is a key measure of fluorescence efficiency. For monomeric protoporphyrin IX species, the quantum yield is highest, while aggregation causes a significant decrease. nih.gov The reported fluorescence quantum yield for the related protoporphyrin IX in DMSO is 0.085. researchgate.net

Table 2: Fluorescence Properties of this compound and Related Compounds.
CompoundSolvent/MediumExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Reference
Mg-protoporphyrinGeneral440589-592Not specified nih.gov
Mg-protoporphyrin IXEther420595Not specified researchgate.net
Protoporphyrin IXDMSO~4056350.085 researchgate.net
Protoporphyrin IX dimethyl esterChloroformNot specifiedNot specified0.06 omlc.org

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a "fingerprint" that is characteristic of its structure. gatech.edu When the excitation wavelength used in Raman spectroscopy coincides with an electronic absorption band of the molecule, a phenomenon known as the resonance Raman effect occurs. gatech.edu This results in a significant enhancement of the Raman signals for vibrational modes that are coupled to the electronic transition, allowing for the selective probing of the chromophore's structure even in complex environments. gatech.edu

For this compound, resonance Raman spectroscopy is a powerful tool for studying the conformation of the porphyrin macrocycle. nih.gov The vibrational frequencies are sensitive to the coordination state of the central magnesium ion, axial ligation, and distortions of the porphyrin ring from planarity. gatech.edu Studies on the related enzyme ferrochelatase, which inserts iron into protoporphyrin IX, have shown that protein-induced distortion of the porphyrin ring is a critical part of the catalytic mechanism. nih.gov This distortion, primarily a "saddling" deformation, can be monitored by the activation of specific out-of-plane vibrational modes in the resonance Raman spectrum, such as the γ15 mode. nih.gov The intensity of these modes correlates with the extent of the porphyrin's non-planar distortion upon binding to a protein. nih.gov

Mass spectrometry (MS) is an essential analytical technique for the definitive identification and quantification of this compound. nih.govresearchgate.net When coupled with liquid chromatography, particularly ultra-performance liquid chromatography (UPLC), it provides a highly sensitive and specific method for analyzing this compound in complex mixtures, such as plant extracts. nih.govresearchgate.net

UPLC-MS/MS methods have been developed for the simultaneous determination of protoporphyrin IX and this compound. nih.govresearchgate.net These methods typically employ a reversed-phase C18 column for separation. nih.govfrontiersin.org A significant challenge in the analysis of this compound is its susceptibility to demetalation (loss of the Mg²⁺ ion) in acidic conditions, which can convert it to protoporphyrin IX. nih.govresearchgate.net To circumvent this, analytical methods often use mobile phases with additives like ammonia (B1221849) or ammonium (B1175870) to maintain basic or neutral conditions. researchgate.net

Detection is commonly achieved using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode, which offers excellent selectivity and sensitivity. researchgate.net In this mode, a specific precursor ion (the molecular ion of Mg-PPIX) is selected and fragmented, and a characteristic product ion is monitored. For Mg-PPIX, analysis in negative ion mode can be performed, though positive ion mode detecting the [M+H]⁺ ion has also been reported for protoporphyrin IX. researchgate.netfrontiersin.org

Table 3: UPLC-MS/MS Parameters for this compound Analysis.
ParameterDescriptionReference
ChromatographyReversed-phase UPLC nih.govresearchgate.net
Mobile PhaseOptimized to prevent demetalation, e.g., using 0.1% ammonia researchgate.net
Ionization ModeNegative ion electrospray (ESI) researchgate.net
Detection ModeMultiple Reaction Monitoring (MRM) researchgate.net
ChallengeSignificant demetalation into PPIX under acidic conditions nih.govresearchgate.net

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that specifically detects species with unpaired electrons, i.e., paramagnetic species. ethz.ch The ground electronic state of this compound is diamagnetic. The Mg(II) ion has a closed-shell [Ne] electron configuration (d⁰) with no unpaired electrons, and the protoporphyrin IX macrocycle is a closed-shell singlet-state molecule. Consequently, this compound in its ground state is EPR-silent and cannot be directly studied by this technique.

However, EPR spectroscopy can be a valuable tool for studying paramagnetic species derived from this compound or its associated complexes. This includes:

Photoexcited Triplet State: Upon absorption of light, the molecule can undergo intersystem crossing from the excited singlet state to a metastable triplet state. This triplet state has two unpaired electrons and is therefore paramagnetic and potentially detectable by EPR.

Radical Ions: One-electron oxidation or reduction of the porphyrin macrocycle generates radical cations or anions, respectively. These radical species, having one unpaired electron, are EPR-active. Such species can be formed during photochemical reactions or electrochemical processes.

Paramagnetic Metal Analogs: While not a direct study of the magnesium complex, EPR is frequently used to study protoporphyrin IX complexes where Mg(II) has been substituted with a paramagnetic metal ion, such as Mn(II) or Cu(II), to probe the metal-binding site within proteins or other systems. nih.govnih.gov

Crystallographic and Structural Biology Studies

The protoporphyrin IX macrocycle is an essentially planar, aromatic system. wikipedia.org X-ray crystallography of magnesium porphyrin complexes, such as Mg(II) tetraphenylporphyrin, reveals that the Mg(II) ion sits (B43327) within the plane of the four pyrrole (B145914) nitrogen atoms. tandfonline.comepa.gov Due to its small size and tendency to form stable five- or six-coordinate complexes, the Mg(II) ion typically binds one or two axial ligands perpendicular to the porphyrin plane. tandfonline.com These axial ligands can be solvent molecules (e.g., water, dimethylformamide) or coordinating side chains from amino acids (e.g., histidine's imidazole (B134444) group) when the porphyrin is bound to a protein. tandfonline.comepa.gov The coordination of an axial imidazole ligand to a meso-porphyrin Mg(II) complex has been confirmed by single-crystal X-ray diffraction. epa.gov

Structural biology studies provide crucial insights into the conformation of this compound within a functional biological context. For example, the insertion of Mg²⁺ into protoporphyrin IX is the first committed step in chlorophyll (B73375) biosynthesis, catalyzed by the enzyme magnesium chelatase. wikipedia.org Studies of related metalloenzymes, like ferrochelatase, have shown that the enzyme induces a significant non-planar distortion in the porphyrin substrate upon binding. nih.gov This distortion, often a saddling or ruffling of the macrocycle, is believed to be a key feature of the catalytic mechanism, facilitating the insertion of the metal ion by exposing the pyrrole nitrogen lone pairs. nih.gov Therefore, while the isolated molecule is relatively planar, its structure in associated protein complexes is likely to be dynamically distorted.

Crystal Structures of this compound Binding Proteins (e.g., ChlM, GUN4)

The three-dimensional structures of proteins that bind this compound are crucial for understanding the initial steps of chlorophyll biosynthesis. X-ray crystallography has provided high-resolution insights into the architecture of key proteins such as Mg-protoporphyrin IX O-methyltransferase (ChlM) and the Mg-chelatase cofactor GUN4.

The crystal structures of ChlM from the cyanobacterium Synechocystis sp. PCC 6803 have been determined in complex with S-adenosylmethionine (SAM), the methyl group donor, and its product S-adenosylhomocysteine (SAH), at resolutions of 1.6 Å and 1.7 Å, respectively. uky.eduresearchgate.net These structures reveal the molecular basis for cofactor binding and suggest that two flexible "arm" regions may undergo conformational changes to facilitate the binding and release of substrates and products from the active site. uky.eduresearchgate.net

Similarly, the crystal structure of a GUN4 homolog from Synechocystis sp. PCC 6803 has been resolved to 1.78 Å. frontiersin.org This structure revealed a novel "cupped hand" fold, a unique three-dimensional shape not previously seen in other porphyrin-binding proteins. frontiersin.org This distinct architecture is central to its function in binding porphyrins and stimulating Mg-chelatase activity. frontiersin.org The crystallized protein was shown to be competent in binding both deuteroporphyrin (B1211107) IX and Mg-deuteroporphyrin IX. frontiersin.org

A summary of the crystallographic data for these key binding proteins is presented below.

ProteinOrganismPDB CodeResolution (Å)Ligand(s)
ChlM Synechocystis sp. PCC 68034QDJ1.60S-adenosylmethionine (SAM)
ChlM Synechocystis sp. PCC 68034QDI1.70S-adenosylhomocysteine (SAH)
GUN4 Synechocystis sp. PCC 68031Y6I1.78Mg-deuteroporphyrin IX

Protein-Ligand Interactions at Atomic Resolution

Detailed analysis of the crystal structures of ChlM and GUN4 has illuminated the specific atomic interactions that govern the binding of this compound and related molecules.

In the Synechocystis ChlM structure, in silico docking of this compound (MgP) into the active site identified key residues involved in substrate binding and catalysis. uky.edu The model suggests that the porphyrin macrocycle is positioned in a cleft, with specific interactions orienting the C13 propionate (B1217596) side chain for methylation. Tyr-28 and His-139 have been identified as essential for the methyl transfer reaction, though not indispensable for the initial binding of the cofactor or substrate. uky.eduresearchgate.net

For GUN4, the crystal structure reveals a deep binding pocket where porphyrins are buried, shielding them from the external environment. frontiersin.org This sequestration is thought to be a protective mechanism, preventing the light-dependent generation of reactive oxygen species by the porphyrin. frontiersin.org Biophysical and biochemical studies have identified specific amino acid residues within helix α2 and a flexible loop between helices α6 and α7 that are critical for porphyrin binding. ebi.ac.uk These interactions are both hydrophobic and electrostatic in nature. ebi.ac.uk Studies on Arabidopsis thaliana GUN4 have confirmed the importance of highly conserved residues, such as F191 and R211, for porphyrin binding and the subsequent stimulation of Mg-chelatase. cam.ac.uk The binding of the porphyrin substrate (protoporphyrin IX) and product (Mg-protoporphyrin IX) to GUN4 enhances its interaction with the ChlH subunit of Mg-chelatase, effectively channeling the substrate into the chlorophyll biosynthetic pathway.

Crystallographic Data for Porphyrin Complexes

The structural characterization of various metalloporphyrin complexes provides a broader context for understanding the coordination chemistry of this compound. X-ray diffraction studies have determined the precise geometries of numerous porphyrin compounds, revealing details about bond lengths, angles, and crystal packing. This data is fundamental for validating computational models and understanding the electronic properties of these molecules.

Below is a table summarizing crystallographic data for a selection of metalloporphyrin complexes. This data illustrates the structural diversity and common features of these compounds in the solid state.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)Ref.
[Fe(TpivPP)(HCO₃)]⁻[K(2,2,2-crypt)]⁺ C₈₉H₁₀₆ClFeN₁₀KO₁₃MonoclinicP2₁/n16.93621.03125.132 frontiersin.org
H₂TTP C₄₈H₃₈N₄TetragonalI-42d15.11315.11319.981 researchgate.net
Zn(II)TTP C₄₈H₃₆N₄ZnTetragonalI4/m13.48013.4809.770 researchgate.net
[Cu(TpyPH₃)]₂[Cu(TpyPH₂)] [SiW₁₂O₄₀]₂·8H₂O C₁₂₀H₁₀₈Cu₃N₂₄O₈₈Si₂W₂₄TriclinicP-116.03518.06721.211 uky.edu
[Zn(TpyPH₄)(H₂O)][SiW₁₂O₄₀]·3H₂O C₄₀H₄₀N₈O₄₄SiW₁₂ZnMonoclinicC2/c30.01017.58727.276 uky.edu

Computational and Molecular Modeling Approaches

Prediction of Structural Features and Conformations

Computational modeling serves as a powerful tool to complement experimental data, offering predictions of the structural features and dynamic conformations of this compound and its protein complexes. Methods such as in silico docking have been employed to predict the binding mode of this compound within the active site of enzymes like ChlM. uky.edu These models help to visualize how the substrate orients itself for catalysis and identify key protein-ligand interactions. uky.edu

Simulation of Enzyme Mechanisms

The simulation of enzyme mechanisms provides a dynamic view of the catalytic processes involving this compound. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly well-suited for this purpose. mdpi.combiomolmd.org In this approach, the chemically active region of the enzyme-substrate complex (e.g., the porphyrin, the metal ion, and key amino acid residues) is treated with high-level quantum mechanics, while the surrounding protein and solvent are modeled using more computationally efficient molecular mechanics force fields. mdpi.combiomolmd.orgnih.gov

QM/MM simulations have been instrumental in studying various metalloenzymes and can be applied to understand the mechanism of Mg-chelatase, the enzyme that catalyzes the insertion of Mg²⁺ into protoporphyrin IX. mdpi.comnih.govresearchgate.net This multi-subunit enzyme utilizes ATP hydrolysis to drive the chelation reaction. nih.govfrontiersin.org Molecular dynamics (MD) simulations, a key component of these computational studies, can reveal the conformational changes that occur during the catalytic cycle. nih.govresearchgate.net For example, simulations can model how the binding of ATP and the porphyrin substrate to the different subunits (ChlI, ChlD, and ChlH) leads to structural rearrangements that facilitate the insertion of the magnesium ion. frontiersin.org These simulations can help elucidate the step-by-step process of substrate binding, activation, and product release, providing atomic-level details that are often difficult to capture through experimental methods alone. nih.gov

Interactions with Biological Systems and Molecules Non Clinical Focus

Enzyme-Substrate and Enzyme-Product Interactions

Mg(II) protoporphyrin IX is a central molecule in the chlorophyll (B73375) biosynthetic pathway, acting as both a product of one enzymatic reaction and a precursor for subsequent steps. Its formation is a key regulatory point, committing protoporphyrin IX to chlorophyll synthesis.

Once synthesized, this compound serves as a substrate for the next enzyme in the pathway, Mg-protoporphyrin IX methyltransferase , which catalyzes its methylation to form Mg-protoporphyrin IX monomethyl ester. nih.govscilit.com This product is then acted upon by Mg-protoporphyrin IX monomethyl ester (oxidative) cyclase . wikipedia.orgfrontiersin.org This enzyme catalyzes the formation of the isocyclic ring E, a characteristic feature of chlorophylls (B1240455), converting Mg-protoporphyrin IX monomethyl ester into divinylprotochlorophyllide. wikipedia.orgfrontiersin.org This reaction is complex and requires molecular oxygen and a reductant, with recent evidence pointing to ferredoxin as the electron donor. wikipedia.org

The activity of these enzymes is tightly regulated. For instance, the expression of magnesium chelatase is influenced by light and diurnal cycles. frontiersin.org Furthermore, transgenic studies have shown that reduced magnesium chelatase activity leads to lower levels of not only this compound but also its precursor, protoporphyrin IX, and subsequent products, indicating a feedback control mechanism that synchronizes the entire pathway. nih.gov

Interactive Data Table: Enzymes Interacting with this compound and its Derivatives
EnzymeSubstrate(s)Product(s)Cofactor(s)/Requirements
Magnesium ChelataseProtoporphyrin IX, Mg²⁺, ATPThis compound, ADP, PhosphateATP
Mg-protoporphyrin IX methyltransferaseThis compound, S-adenosyl-L-methionineMg-protoporphyrin IX monomethyl ester, S-adenosyl-L-homocysteineS-adenosyl-L-methionine
Mg-protoporphyrin IX monomethyl ester (oxidative) cyclaseMg-protoporphyrin IX monomethyl ester, O₂, Reduced ferredoxinDivinylprotochlorophyllide, H₂OFe(II), Ferredoxin

Membrane and Lipid Interactions in Biosynthesis

The biosynthesis of chlorophyll, including the steps involving this compound, is intimately associated with the internal membranes of plastids, specifically the thylakoid and inner envelope membranes. nih.gov This membrane association is crucial for the spatial organization and regulation of the biosynthetic pathway.

Enzymes such as magnesium chelatase have been shown to have both soluble and membrane-bound fractions, indicating a dynamic interaction with the plastid membranes. wikipedia.org The CHLH subunit of magnesium chelatase, in particular, is thought to interact with the chloroplast membranes, a process that may be promoted by the regulatory protein GUN4 and protoporphyrin IX. nih.gov

The lipid composition of these membranes also plays a significant role. Studies on Arabidopsis thaliana mutants have revealed that the levels of specific galactolipids, namely monogalactosyldiacylglycerol (B12364196) (MGDG) and digalactosyldiacylglycerol (B1163852) (DGDG), influence the activity of the Mg-branch of tetrapyrrole biosynthesis. nih.gov Deficiencies in these lipids lead to an overaccumulation of this compound, suggesting an impairment of the subsequent enzymatic steps and highlighting the importance of the lipid environment for the proper functioning of the chlorophyll synthesis machinery. nih.gov This indicates a coordination between chlorophyll and galactolipid biosynthesis. nih.gov

Protein-Porphyrin Binding Dynamics

The interaction of this compound with specific proteins is a key aspect of its biological function and regulation. A primary example is its binding to the GUN4 protein . GUN4 is a regulatory protein that stimulates the activity of magnesium chelatase. uniprot.orgnih.gov It achieves this by binding to both the substrate (protoporphyrin IX) and the product (this compound) of the magnesium chelatase reaction, as well as interacting with the CHLH subunit of the enzyme. nih.gov

Biophysical studies have shown that GUN4 binds this compound with a significantly higher affinity than other porphyrins. nih.gov This binding event is thought to facilitate the channeling of protoporphyrin IX into the chlorophyll pathway and may also be involved in product release from the enzyme. nih.govfrontiersin.org The crystal structure of GUN4 reveals a unique "cupped hand" fold that creates a binding pocket for the porphyrin molecule. plos.org The interaction between GUN4 and this compound is also implicated in plastid-to-nucleus retrograde signaling, a communication pathway that coordinates the expression of nuclear and plastid genes. plos.orgnih.gov

To understand the fundamental principles of porphyrin-protein interactions, hemoglobin can be used as a model system. Although hemoglobin's natural prosthetic group is heme (Fe-protoporphyrin IX), studies have investigated the binding of protoporphyrin IX to hemoglobin. nih.govresearchgate.net These studies reveal that protoporphyrin IX can interact with hemoglobin, leading to conformational changes in the protein and affecting its function, such as oxygen binding. researchgate.netias.ac.in The binding characteristics, including affinity and the number of binding sites, are influenced by the concentration and aggregation state of the porphyrin. nih.govresearchgate.net While not a direct interaction of this compound, these studies provide valuable insights into the physicochemical principles governing how a porphyrin ring interacts with a complex protein structure.

Interactive Data Table: Protein Interactions with this compound
ProteinInteracting MoleculeNature of InteractionFunctional Consequence
GUN4This compoundHigh-affinity binding to the porphyrin ringStimulation of magnesium chelatase activity, retrograde signaling
GUN4Protoporphyrin IXBinding to the porphyrin ringSubstrate delivery to magnesium chelatase
Magnesium Chelatase (CHLH subunit)Protoporphyrin IXSubstrate binding at the active siteCatalysis of Mg²⁺ insertion
Hemoglobin (Model System)Protoporphyrin IXNon-covalent bindingConformational changes in the protein, altered oxygen affinity

Methodological Approaches in Mg Ii Protoporphyrin Ix Research

In Vitro Assay Development and Optimization

The development of reliable in vitro assays has been fundamental to elucidating the enzymatic synthesis of Mg(II) protoporphyrin IX. These assays allow for the controlled study of enzyme kinetics and the characterization of the components involved in the insertion of magnesium into protoporphyrin IX.

The enzyme responsible for the synthesis of this compound is Mg-chelatase, a complex enzyme composed of multiple subunits. A significant breakthrough in its study was the successful reconstitution of its activity in vitro from individually expressed and purified protein subunits.

In the photosynthetic bacterium Rhodobacter sphaeroides, Mg-chelatase activity was successfully reconstituted by combining the products of the bchH, bchI, and bchD genes expressed in Escherichia coli. pnas.orgmq.edu.au Cell-free extracts from strains expressing these three proteins were able to catalyze the ATP-dependent insertion of Mg²⁺ into protoporphyrin IX. pnas.orgmq.edu.au Similarly, the Mg-chelatase from the green sulfur bacterium Chlorobium vibrioforme was reconstituted using its three subunits (BchI, BchD, and BchH), also demonstrating a requirement for ATP. asm.org

In plant systems, such as peas (Pisum sativum), Mg-chelatase activity was shown to require both a soluble and a membrane-bound protein fraction from chloroplasts. nih.govpnas.org The activity could be reconstituted by combining these two fractions, and both were found to be heat-labile, indicating their proteinaceous nature. nih.govpnas.org This fractionation and reconstitution approach has been crucial in identifying the essential components of the Mg-chelatase complex.

Table 1: Components for In Vitro Reconstitution of Mg-Chelatase Activity

OrganismRequired ComponentsAdditional Notes
Rhodobacter sphaeroidesBchH, BchI, and BchD proteinsActivity is ATP-dependent. pnas.orgmq.edu.au
Chlorobium vibrioformeBchI, BchD, and BchH proteinsActivity is ATP-dependent. asm.org
Pisum sativum (Pea)Soluble and membrane-bound chloroplast fractionsBoth fractions are protein-based and required for activity. nih.govpnas.org

The activity of Mg-chelatase and the formation of this compound are monitored using sensitive spectroscopic and chromatographic techniques. Fluorometry is a particularly useful spectroscopic method, as this compound is fluorescent. The product of the Mg-chelatase reaction can be confirmed fluorometrically by detecting the magnesium chelate of the porphyrin substrate. nih.govpnas.org A continuous spectrophotometric assay has also been developed for Mg-chelatase in Rhodobacter spheroides, which avoids the need for solvent extraction of the product. nih.gov

High-performance liquid chromatography (HPLC) is a powerful chromatographic technique used to separate and quantify different tetrapyrroles. HPLC methods have been developed to separate this compound from its precursor, protoporphyrin IX, and its downstream product, this compound monomethyl ester, in developing cucumber etioplasts. nih.gov More advanced techniques like ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) provide even greater sensitivity and specificity for the simultaneous determination of protoporphyrin IX and this compound in organisms like Arabidopsis thaliana and Camellia sinensis. nih.gov

Genetic Manipulation and Mutant Analysis in Model Organisms

The use of model organisms and the application of genetic manipulation techniques have been instrumental in understanding the in vivo roles of the genes and enzymes involved in this compound synthesis.

The creation and analysis of knockout and missense mutants have provided valuable insights into the function of genes involved in the chlorophyll (B73375) biosynthesis pathway. In Arabidopsis, a knockout mutant of the CHLM gene, which encodes the this compound methyltransferase, resulted in a blockage of the pathway downstream of this compound and an accumulation of this intermediate. nih.gov This demonstrated the essential role of the CHLM gene in chlorophyll formation. nih.gov

In maize, two missense mutations (p.A44T and p.T326M) in the ZmCRD1 gene, which encodes the magnesium-protoporphyrin IX monomethyl ester cyclase, were identified in a pale-green leaf mutant. nih.gov Similarly, a missense mutation in the ChlM gene in rice (Oryza sativa) was identified in a yellow-green leaf mutant, leading to decreased chlorophyll levels. frontiersin.org In Chlamydomonas reinhardtii, nonallelic Mendelian mutants accumulating protoporphyrin IX, br(s)-1 and br(c)-1, have been used to study the steps leading to this compound synthesis. nih.gov

Table 2: Examples of Mutants Affecting this compound Metabolism

OrganismGeneMutant TypePhenotype
Arabidopsis thalianaCHLMKnockoutAccumulation of this compound, chlorophyll deficiency. nih.gov
Zea mays (Maize)ZmCRD1MissensePale-green leaves, reduced chlorophyll. nih.gov
Oryza sativa (Rice)ChlMMissenseYellow-green leaves, decreased chlorophyll. frontiersin.org
Chlamydomonas reinhardtiibr(s)-1, br(c)-1MendelianAccumulation of protoporphyrin IX. nih.gov

Overexpression of genes in the tetrapyrrole biosynthesis pathway can lead to the accumulation of specific intermediates. For instance, overexpression of 5-aminolevulinic acid synthase 2 (ALAS2), an enzyme upstream of protoporphyrin IX synthesis, resulted in increased accumulation of protoporphyrin IX in nonerythroid cells. nih.gov While this study focused on protoporphyrin IX, similar overexpression approaches can be applied to enzymes directly involved in this compound synthesis to study metabolic flux.

Complementation studies are used to confirm the function of a cloned gene by introducing it into a mutant and observing the restoration of the wild-type phenotype. In maize, a functional complementation assay between a pale-green leaf mutant and a known Zmcrd1 mutant was used to confirm that mutations in ZmCRD1 were responsible for the observed phenotype. nih.gov

Analytical Techniques for Detection and Quantification of Tetrapyrroles

Accurate detection and quantification of tetrapyrroles, which are often present in low concentrations, are crucial for studying their metabolism. nih.gov A variety of analytical techniques are employed for this purpose.

As mentioned earlier, HPLC and UPLC-MS/MS are highly effective for separating and quantifying tetrapyrroles. nih.govnih.govbio-protocol.org For UPLC-MS/MS analysis of this compound, it is important to use alkaline mobile phases, as acidic conditions can cause the demetalation of this compound to protoporphyrin IX. nih.gov

Spectrofluorometry is another sensitive technique for quantifying fluorescent molecules like protoporphyrin IX and its magnesium chelate. scielo.br Analytical methods have been developed for the fluorometric quantification of protoporphyrin IX in biological samples with detection limits in the low nanogram per milliliter range. scielo.br

Table 3: Common Analytical Techniques for Tetrapyrrole Analysis

TechniquePrincipleApplication in this compound Research
High-Performance Liquid Chromatography (HPLC)Separation of compounds based on their interaction with a stationary phase.Separation and quantification of this compound from other tetrapyrroles. nih.govbio-protocol.org
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)High-resolution separation coupled with mass-based detection and fragmentation for identification.Highly sensitive and specific quantification of this compound and related compounds. nih.gov
SpectrofluorometryMeasurement of fluorescence emission from a sample after excitation with light of a specific wavelength.Sensitive detection and quantification of fluorescent tetrapyrroles like this compound. scielo.br
SpectrophotometryMeasurement of the absorption of light by a sample at a specific wavelength.Continuous monitoring of Mg-chelatase activity. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the separation and analysis of porphyrins, including Mg-PPIX. The method's effectiveness relies on the selection of an appropriate stationary phase (column) and mobile phase to resolve different metalloporphyrins and their precursors.

One established HPLC method for separating metalloprotoporphyrins involves using a monomeric C18 column. researchgate.net The separation is achieved through a gradient elution system. The mobile phase consists of two solvents: Solvent A, a solution of 0.1 M ammonium (B1175870) acetate (B1210297) (pH 5.2), and Solvent B, a mixture of 90% methanol (B129727) and 0.1 M ammonium acetate (pH 5.2). researchgate.net A linear gradient from 80% Solvent A and 20% Solvent B to 100% Solvent B over a 10-minute period at a flow rate of 0.8 ml/min allows for the effective separation of compounds like Mg-PPIX. researchgate.net

Another approach for the analysis of protoporphyrin IX (PPIX), the direct precursor to Mg-PPIX, utilizes a C18 column with a different mobile phase composition. cambridge.org This method employs a gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol (Solvent B). cambridge.org The detection of porphyrins is typically carried out by monitoring the absorbance at 410 nm, which corresponds to the intense Soret band of the porphyrin macrocycle. cambridge.org It is important to note that acidic conditions, such as the use of formic acid, can lead to the demetalation of Mg-PPIX, converting it back to PPIX. nih.gov

Table 1: Example HPLC Parameters for Porphyrin Analysis

ParameterMethod 1 (for Metalloporphyrins) researchgate.netMethod 2 (for Protoporphyrin IX) cambridge.org
ColumnMonomeric C18 (Vydac)BDS Hypersil C18 (150 x 2.1 mm, 2.4 µm)
Mobile Phase A0.1 M ammonium acetate, pH 5.20.1% formic acid in ultrapure water
Mobile Phase B90% methanol, 0.1 M ammonium acetate, pH 5.20.1% formic acid in methanol
Flow Rate0.8 mL/min0.4 mL/min
GradientLinear gradient from 20% to 100% B over 10 minLinear gradient from 100% A to 100% B over 20 min
DetectionNot specifiedDiode Array Detector (DAD) at 410 nm

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

To enhance sensitivity and specificity, particularly for complex samples, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) has become an indispensable tool. This technique offers significant advantages over traditional HPLC, including higher resolution, shorter analysis times, and the ability to confirm the identity of analytes through their mass-to-charge ratio and fragmentation patterns.

A sensitive UPLC-MS/MS method has been developed for the simultaneous determination of both PPIX and Mg-PPIX in plant tissues such as Arabidopsis thaliana and Camellia sinensis. nih.gov This method addresses the challenge of Mg-PPIX instability by using an alkaline mobile phase to prevent demetalation. nih.gov The analysis is performed in negative ion multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.govresearchgate.net The selection of the negative electrospray ionization (ESI⁻) mode was critical, as it yielded a markedly higher response signal for both PPIX and Mg-PPIX compared to the positive mode (ESI⁺), likely due to the acidic nature of the two carboxyl groups on the porphyrin structure. nih.gov

The chromatographic separation is achieved using an ACQUITY UPLC BEH C18 column with a mobile phase consisting of 0.1% aqueous ammonia (B1221849) (Solvent A) and 0.1% ammonium acetonitrile (B52724) (Solvent B). nih.gov A gradient elution program effectively separates the two compounds in under 10 minutes. nih.gov The method has been validated for its accuracy and precision, with mean recoveries for Mg-PPIX ranging from 87.6% to 91.6% and intra-day and inter-day relative standard deviations (RSD) below 7.5% and 10.9%, respectively. nih.gov The limits of detection (LOD) and quantification (LOQ) were established at 0.01 mg·kg⁻¹ and 0.05 mg·kg⁻¹, respectively. researchgate.net

Table 2: UPLC-MS/MS Method Validation Data for Mg-PPIX Quantification nih.gov

Validation ParameterSpiked Level (mg·kg⁻¹)Mean Recovery (%)Intra-day RSD (%)Inter-day RSD (%)
Accuracy & Precision0.191.6<7.5<10.9
0.0187.6<7.5<10.9

Spectrophotometric Quantification

Spectrophotometric methods are based on the characteristic absorption of light by porphyrin compounds. Mg-PPIX, like other porphyrins, has a distinct absorption spectrum, which allows for its quantification. These methods are often used for continuous assays and for quantifying purified samples.

The UV-visible absorption spectrum of porphyrins is defined by an intensely absorbing peak in the blue region of the spectrum, known as the Soret band, and several weaker peaks at longer wavelengths, called Q bands. nih.govresearchgate.net For monomeric protoporphyrin IX, the Soret band is typically centered around 406-410 nm. cambridge.orgnih.gov The insertion of a metal ion, such as Mg²⁺, into the porphyrin ring influences the exact position of these absorption bands.

A continuous spectrophotometric assay has been developed for measuring the activity of magnesium chelatase, the enzyme that synthesizes Mg-PPIX. nih.gov This assay monitors the conversion of exogenously supplied protoporphyrin IX into magnesium protoporphyrin monomethyl ester (the subsequent product after Mg-PPIX). nih.gov By observing the spectral changes over time, the rate of the enzymatic reaction can be determined without the need for extraction of the product, facilitating kinetic studies of the enzyme. nih.gov

Quantification of metalloporphyrins can also be achieved using fluorescence spectrophotometry. For instance, Mg-PPIX concentrations can be determined by comparing its fluorescence emission peak height at 595 nm (with excitation at 420 nm) against a calibration curve constructed with authentic standards. researchgate.net

Table 3: Characteristic Spectral Properties of Protoporphyrin IX

Spectral FeatureTypical Wavelength (nm)Reference
Soret Band (Absorption)~406-410 cambridge.orgnih.gov
Fluorescence Emission (for quantification)595 (for Mg-PPIX) researchgate.net
Fluorescence Excitation (for quantification)420 (for Mg-PPIX) researchgate.net

Future Research Directions and Open Questions in Mg Ii Protoporphyrin Ix Research

Elucidation of Remaining Enzymatic Steps

While the core pathway leading to the synthesis of Mg(II) protoporphyrin IX is well-established, a complete understanding of all the enzymatic players and their mechanisms is still forthcoming. The biosynthesis of chlorophyll (B73375) is a complex process involving at least 15 enzymatic reactions catalyzed by numerous enzymes. royalsocietypublishing.orgresearchgate.net Future research will need to focus on identifying and characterizing any remaining unknown enzymes or protein factors that may be involved in or regulate this crucial metabolic branch. For instance, while the primary enzymes are known, the potential for alternative enzymatic pathways or accessory proteins that fine-tune the process in different organisms or under specific environmental conditions remains an open area of investigation. A comprehensive understanding of each enzymatic step is critical for a complete picture of chlorophyll metabolism. tandfonline.com

Comprehensive Mapping of Regulatory Networks

This compound is not just a metabolic intermediate; it is also a key signaling molecule that participates in retrograde signaling from the chloroplast to the nucleus, influencing the expression of nuclear genes related to photosynthesis. plos.orgnih.govnih.gov A major challenge for future research is to comprehensively map the intricate regulatory networks that are governed by this compound levels. This includes identifying all the downstream targets of this signaling pathway and understanding how the signal is transduced from the chloroplast to the nucleus.

Key transcription factors, such as LONG-HYPOCOTYL5 (HY5) and GOLDEN2-LIKE (GLK) proteins, have been identified as regulators of chlorophyll biosynthesis genes, including those involved in the Mg-protoporphyrin IX branch. nih.govfrontiersin.org Future studies should aim to build detailed models of these regulatory networks, incorporating the interplay of light, hormones, and other environmental cues that modulate this compound levels and its signaling output. frontiersin.org Understanding these complex networks is essential for a holistic view of how plants coordinate photosynthesis with their growth and development.

Advanced Structural and Mechanistic Insights

The insertion of magnesium into protoporphyrin IX is a thermodynamically unfavorable reaction catalyzed by the multi-subunit enzyme magnesium chelatase. nih.gov Significant progress has been made in understanding the structure of the magnesium chelatase subunits (ChlI, ChlD, and ChlH) and its regulatory protein GUN4. plos.orgnih.govnih.gov However, high-resolution structures of the entire, fully assembled, and active enzyme complex are still needed to provide a complete mechanistic understanding of catalysis.

Future research should employ advanced structural biology techniques, such as cryo-electron microscopy, to capture snapshots of the enzyme in different conformational states during its catalytic cycle. These structural studies, combined with sophisticated enzymology and computational modeling, will be crucial for elucidating the precise mechanism of magnesium insertion and how the hydrolysis of ATP is coupled to this process. whiterose.ac.uk Such insights will not only advance our fundamental knowledge but could also inform the design of artificial catalysts.

Novel Functions and Applications in Photosynthetic Systems

Beyond its established role as a chlorophyll precursor and a retrograde signaling molecule, future research may uncover novel functions of this compound in photosynthetic organisms. Its precursor, protoporphyrin IX, and its metallated derivatives have already found applications as photosensitizers, imaging agents, and catalysts. nih.govresearchgate.net This raises the possibility of exploring similar applications for this compound, particularly in the context of synthetic biology and the development of artificial photosynthetic systems.

Investigating the potential of this compound to participate in electron transfer reactions or to act as a cofactor in other biological processes could open up new avenues of research. Furthermore, engineering organisms to accumulate this compound or its derivatives could lead to the development of novel biomaterials or biocatalysts with applications in bioenergy and green chemistry.

Methodological Innovations for In Situ Studies

To fully understand the dynamic role of this compound in a living cell, the development of innovative methods for its in situ visualization and quantification is essential. The photoreactive properties of tetrapyrroles have been exploited for their visualization using techniques like confocal laser scanning microscopy, allowing researchers to track the accumulation of this compound in both the chloroplast and the cytosol under stress conditions. nih.gov

Q & A

Q. What are the key enzymatic steps in the biosynthesis of Mg(II) protoporphyrin IX?

this compound is synthesized via a conserved pathway:

  • Branchpoint : Protoporphyrin IX (PPIX) serves as the precursor for both heme (via Fe²⁺ insertion) and chlorophyll (via Mg²⁺ insertion) .
  • Mg Chelatase Activity : The enzyme magnesium chelatase inserts Mg²⁺ into PPIX, forming this compound. This step is tightly regulated and critical for directing the pathway toward chlorophyll synthesis .
  • Methylation : this compound methyltransferase (CHLM) catalyzes the methylation of this compound to form Mg-protoporphyrin IX monomethyl ester (MgPME), a precursor for chlorophyllide .

Q. How does this compound act as a competitive inhibitor of heme oxygenase?

this compound competes with heme for binding to the active site of heme oxygenase, thereby inhibiting heme degradation. This leads to:

  • Heme Accumulation : Disruption of heme catabolism, reducing biliverdin and CO production .
  • Gene Regulation : Altered expression of heme-responsive genes, providing a tool to study transcriptional regulation in heme metabolism .
  • Methodology : Competitive inhibition can be quantified via enzyme kinetics (e.g., Michaelis-Menten plots) using purified heme oxygenase and varying substrate/inhibitor ratios .

Q. What analytical methods are recommended for quantifying this compound in biological samples?

  • UHPLC-DAD-ESI MS : Ultra-high-performance liquid chromatography with diode array detection and electrospray ionization mass spectrometry enables precise separation and identification of porphyrin derivatives (e.g., distinguishing this compound from Fe-protoporphyrin) .
  • Fluorometric Assays : Micro-scale photofluorometry using ethyl acetate/acetic acid extraction for PPIX quantification in erythrocytes .
  • Resonance Raman Spectroscopy : Detects structural distortions in porphyrins bound to enzymes like ferrochelatase .

Advanced Research Questions

Q. How can researchers design experiments to study Mg chelatase activity and regulation?

  • Enzyme Assays : Measure Mg²⁺ incorporation into PPIX using spectrophotometry (absorbance at 420 nm) or radioactive ⁵⁹Mg²⁺ tracing .
  • Mutant Models : Use Arabidopsis CHLM knockouts to study chlorophyll biosynthesis blockage and this compound accumulation .
  • Redox Regulation : Assess post-translational modulation of Mg chelatase by thioredoxin/NADPH systems using redox-sensitive dyes (e.g., AMS) .

Q. How can contradictory data on metalloporphyrin effects (e.g., Co(III)-PPIX) be resolved?

Co(III) protoporphyrin IX inhibits heme oxygenase in vitro but induces its expression in vivo. To address this:

  • Context-Dependent Studies : Compare cellular redox states, heme availability, and cofactor interactions in isolated enzymes vs. whole organisms .
  • Transcriptomic Profiling : Identify downstream genes regulated by metalloporphyrins using RNA-seq .
  • Table : Metalloporphyrin Effects on Heme Oxygenase (HO)
MetalloporphyrinIn Vitro EffectIn Vivo EffectReference
Co(III)-PPIXHO InhibitionHO Induction
Sn(IV)-PPIXHO InhibitionNo Effect
Zn(II)-PPIXHO InhibitionShort-Term Inhibition

Q. What role does this compound play in plastid-to-nucleus signaling?

  • Signaling Molecule : Accumulated this compound in chloroplasts represses nuclear photosynthetic genes (e.g., LHCB) via retrograde signaling .
  • Experimental Validation : Use chlorophyll biosynthesis inhibitors (e.g., gabaculine) to induce PPIX accumulation and monitor gene expression via qRT-PCR .

Q. What mechanisms underlie this compound's antiviral activity against SARS-CoV-2?

  • Photodynamic Action : PPIX generates reactive oxygen species (ROS) under light, damaging viral envelopes .
  • Direct Binding : PPIX may bind viral proteins (e.g., spike glycoprotein) to block host cell entry .
  • Dosage : Effective concentrations (EC₉₀ = 1.38 μg/mL) are achievable in vivo using 5-ALA precursors .

Q. How does aggregation behavior of PPIX impact its biological activity?

  • pH-Dependent Aggregation : PPIX forms monomers (pH 0–3), dimers (pH >8), and higher aggregates (pH 3–7), affecting solubility and photodynamic efficacy .
  • Methodology : Study aggregation via UV/vis spectroscopy (Soret band shifts) and resonant light scattering (RLS) .

Q. What experimental approaches are used to study PPIX-induced oxidative stress in cancer cells?

  • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to quantify ROS in PPIX-loaded cells under light irradiation .
  • DNA Damage Assays : Comet assays or γ-H2AX staining to assess PPIX-mediated DNA strand breaks .

Q. How does this compound influence ferrochelatase activity in heme biosynthesis?

  • Substrate Distortion : Resonance Raman spectroscopy shows ferrochelatase induces saddling distortions in PPIX, facilitating Fe²⁺ insertion .
  • Competitive Inhibition : this compound binds ferrochelatase but cannot accept Fe²⁺, making it a non-competitive inhibitor .

Methodological Notes

  • Contradiction Resolution : Always validate in vitro findings with in vivo models due to contextual factors (e.g., cellular redox environment) .
  • Aggregation Control : Buffer pH and ionic strength must be optimized to maintain PPIX monomericity in experimental setups .
  • Data Reproducibility : Use standardized protocols for porphyrin extraction (e.g., ethyl acetate/acetic acid) to minimize variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.